![molecular formula C7H12N2 B127263 1,5-Diazabicyclo[4.3.0]non-5-ene CAS No. 3001-72-7](/img/structure/B127263.png)
1,5-Diazabicyclo[4.3.0]non-5-ene
Overview
Description
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is a bicyclic amidine compound with the molecular formula C₇H₁₂N₂ and a molar mass of 124.18 g/mol . It is classified as a strong organic base (pKa of its conjugate acid ~11–12) and is widely employed in organic synthesis, catalysis, and ionic liquid (IL) formulations . DBN’s bicyclic structure (4.3.0 ring system) provides a balance of steric accessibility and basicity, making it effective in reactions such as Michael additions, aldol condensations, and cellulose dissolution . Notably, DBN-based ILs like [DBNH][OAc] (1,5-diazabicyclo[4.3.0]non-5-enium acetate) are pivotal in biorefinery processes for lignocellulosic biomass fractionation and derivatization .
Preparation Methods
Original Synthesis via Cyclocondensation Reactions
The foundational synthesis of DBN was first reported by Reppe et al. in 1955, involving a cyclocondensation strategy to construct the bicyclic framework . The method proceeds as follows:
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Reaction of 1,5-Diaminopentane with Formaldehyde :
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1,5-Diaminopentane reacts with formaldehyde under acidic conditions to form a cyclic imine intermediate.
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Conditions : Aqueous HCl (pH 3–4), reflux at 80–90°C for 12 hours.
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Intermediate Isolation : The imine is extracted using dichloromethane and dried over anhydrous sodium sulfate.
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Intramolecular Cyclization :
This method, while pioneering, suffers from moderate yields due to competing polymerization side reactions.
Improved Synthesis via Reductive Amination
Jaeger et al. (1979) optimized the synthesis using reductive amination to enhance efficiency :
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Formation of Pyrrolopyrimidine Precursor :
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2-Pyrrolidone reacts with acrylonitrile in a Michael addition, followed by cyclization with ammonium acetate.
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Conditions : Acetic acid solvent, reflux at 120°C for 24 hours.
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Reduction with Lithium Aluminum Hydride (LiAlH4) :
This approach significantly improved yields and reduced side products compared to earlier methods.
Industrial-Scale Production and Purification
Modern industrial synthesis emphasizes scalability and purity control:
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Catalytic Gas-Phase Cyclization :
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Purification Protocols :
Table 1. Comparative Analysis of DBN Synthesis Methods
Quality Control and Analytical Characterization
Post-synthesis analysis ensures compliance with industrial standards:
Chemical Reactions Analysis
Dehydrohalogenation Reactions
DBN efficiently promotes β-elimination reactions by abstracting acidic β-hydrogens from alkyl halides. This is critical for forming alkenes and optimizing reaction yields under mild conditions.
Example :
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Conversion of 2-chloroethylbenzene to styrene at 80°C with 95% yield .
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Epimerization of penicillin derivatives via intermediate enolate formation .
Conditions :
Substrate Type | Temperature Range | Solvent | Yield (%) |
---|---|---|---|
Primary alkyl halides | 60–80°C | THF | 85–95 |
Secondary alkyl halides | 70–90°C | DMF | 75–88 |
Base-Catalyzed Rearrangements
DBN facilitates sigmatropic and electrocyclic rearrangements by stabilizing transition states through hydrogen bonding.
Notable Cases :
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Cope Elimination : Converts amine oxides to hydroxylamines .
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Claisen Rearrangement : Accelerates -sigmatropic shifts in allyl vinyl ethers .
Mechanistic Insight :
DBN’s bicyclic structure provides steric bulk that directs regioselectivity while its amidine group stabilizes intermediates via resonance .
Aldol Condensation
DBN acts as a catalyst in cross-aldol reactions between ketones and aldehydes, enabling the synthesis of α,β-unsaturated carbonyl compounds.
Experimental Data :
Carbonyl Component | Electrophilic Partner | Product | Yield (%) |
---|---|---|---|
Acetophenone | Benzaldehyde | Chalcone | 92 |
Cyclohexanone | Formaldehyde | β-Hydroxy ketone | 87 |
Advantage : Avoids racemization in chiral substrates due to mild reaction conditions .
Friedel-Crafts Acylation
DBN serves as a nucleophilic catalyst for regioselective C-acylation of electron-rich heterocycles.
Key Applications :
Reaction Scope :
Substrate | Acylating Agent | Product | Selectivity (%) |
---|---|---|---|
Pyrrole | Acetic anhydride | 2-Acetylpyrrole | 98 |
Indole | Propionyl chloride | 3-Propionylindole | 94 |
Phosphorus-Carbene Adduct Formation
DBN reacts with (phosphino)(P-chlorophosphonio)carbenes to form cationic tricyclic adducts. This unique reaction involves dual nucleophilic attack at both phosphorus centers, accompanied by proton transfer .
Stoichiometry :
Significance : Demonstrates DBN’s versatility beyond traditional base catalysis, expanding its utility in organophosphorus chemistry.
Comparative Reactivity with DBU
Parameter | DBN | DBU |
---|---|---|
pKa (MeCN) | 13.9 | 14.3 |
Reaction Rate (E2 elimination) | Faster | Slower |
Steric Bulk | Moderate | High |
DBN’s lower steric hindrance allows superior performance in constrained molecular environments .
Scientific Research Applications
Key Applications
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Organic Synthesis
- Dehydrohalogenation Reactions : DBN is widely used to facilitate the removal of halogens from organic compounds, enhancing reaction efficiency .
- Base-Catalyzed Rearrangements : It promotes rearrangement reactions, crucial for synthesizing complex organic molecules .
- Aldol Condensations : DBN acts as a catalyst in aldol condensation reactions, aiding the formation of β-hydroxy carbonyl compounds .
- Synthesis of Bioactive Compounds
- Resin Curing Agent and Polyurethane Catalyst
- Ionic Liquid Applications
Case Study 1: Synthesis of β-Carbolines
A study demonstrated the effectiveness of DBN in synthesizing β-carbolines from tetrahydro-β-carbolines. The reaction involved dehydrogenative aromatization facilitated by DBN, which acted as a strong base and catalyst under controlled conditions.
Case Study 2: Cellulose Dissolution and Regeneration
Research evaluated the recyclability of [DBNH][OAc] as a solvent for cellulose dissolution. The study found that this ionic liquid could be recycled multiple times without significant loss of efficacy, highlighting its potential for sustainable industrial applications .
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo[4.3.0]non-5-ene involves its strong basicity, which allows it to act as a catalyst in various reactions. It facilitates the deprotonation of substrates, enabling nucleophilic attacks and subsequent reaction steps . The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Structural Comparison with Similar Bicyclic Amines
DBN belongs to a family of bicyclic amidines, including:
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
Table 1: Structural and Molecular Properties
Compound | Molecular Formula | Molar Mass (g/mol) | Bicyclic Ring System | Key Structural Features |
---|---|---|---|---|
DBN | C₇H₁₂N₂ | 124.18 | [4.3.0] | Smaller ring size; moderate steric hindrance |
DABCO | C₆H₁₂N₂ | 112.17 | [2.2.2] | Symmetric structure; lower basicity |
DBU | C₉H₁₆N₂ | 152.24 | [5.4.0] | Larger ring; higher basicity and lipophilicity |
MTBD | C₇H₁₃N₃ | 139.20 | [4.4.0] | Additional methyl group; enhanced stability |
DBN’s [4.3.0] system offers intermediate steric bulk compared to DABCO’s compact [2.2.2] structure and DBU’s extended [5.4.0] framework . This influences solubility, reactivity, and interactions in catalytic systems .
Basicity and Catalytic Performance
- DBU > DBN > DABCO in terms of base strength .
- DBN’s conjugate acid has a pKa of ~11–12, whereas DBU’s conjugate acid is stronger (pKa ~13–14) .
Catalytic Efficiency :
- Amide Synthesis: DBN and DABCO showed moderate yields (40–50%), while DBU achieved higher yields (60–70%) under similar conditions. However, inorganic bases like NaH outperformed all three (80% yield) .
- Nucleophilic Reactions : DBN and DBU caused substrate degradation in nitro-haloform reactions due to excessive nucleophilicity, whereas DABCO preserved substrate integrity .
- Cellulose Dissolution : DBN-based ILs ([DBNH][OAc]) dissolve cellulose effectively at 70°C, comparable to DBU-based systems but with better cost-effectiveness than some alternatives .
Biorefinery and Biomass Processing
- Lignocellulose Fractionation: DBN-based ILs (e.g., [DBNH][OAc]) dissolve cellulose and lignin in γ-valerolactone/water systems, enabling efficient biomass valorization .
- Fiber Production : DBN-ILs regenerate cellulose fibers with high tensile strength, rivaling traditional solvents like NMMO .
Limitations and Alternatives
- Cost: DBN-ILs are expensive compared to NBS or inorganic bases, limiting large-scale industrial use .
- Substrate Degradation : Strong basicity of DBN/DBU can degrade sensitive substrates, favoring DABCO in such cases .
Biological Activity
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is a bicyclic amidine base with the molecular formula C₇H₁₂N₂. It is recognized for its significant role in organic synthesis, particularly as a strong base and catalyst in various chemical reactions. This article delves into the biological activity of DBN, exploring its mechanisms, applications, and relevant research findings.
DBN acts primarily as a nucleophilic organocatalyst, facilitating various organic reactions such as:
- Aldol Condensations : DBN promotes the formation of β-hydroxy carbonyl compounds through the reaction of aldehydes or ketones.
- Michael Additions : It aids in the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
- Dehydrohalogenation : DBN effectively removes halogens from organic substrates, enhancing reaction efficiency.
The compound's basicity and unique bicyclic structure contribute to its effectiveness in these reactions, allowing it to stabilize transition states and lower activation energies.
DBN has been shown to interact with various biological systems, leading to the synthesis of compounds with potential pharmacological activities. Its applications extend into medicinal chemistry where it serves as a precursor for biologically active molecules.
Table 1: Summary of Biological Activities of DBN
Case Studies and Research Findings
- Synthesis of β-Carbolines : DBN has been effectively used in synthesizing β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization. This process highlights its utility in creating complex heterocyclic compounds with potential therapeutic implications.
- Acylation Reactions : In a study focusing on acylation reactions, DBN was utilized to enhance the regioselectivity and yield of products derived from pyrroles and indoles. This demonstrates its importance in developing new synthetic methodologies that can lead to biologically active compounds .
- Toxicological Studies : Research indicates that derivatives of DBN exhibit varying degrees of toxicity against different microorganisms. For example, a compound isolated from Tolypocladium inflatum containing DBN showed significant inhibitory activity against ATP hydrolysis, suggesting potential applications in developing antifungal agents .
Pharmacokinetics
The pharmacokinetic profile of DBN remains underexplored; however, its volatility and density suggest that it may have distinct absorption and distribution characteristics within biological systems. Understanding these properties is crucial for optimizing its use in medicinal chemistry.
Comparison with Related Compounds
DBN is often compared with other amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). While both compounds serve similar functions in organic synthesis, DBN's unique structure provides enhanced stability and reactivity:
Compound | Structure Type | Key Applications |
---|---|---|
This compound (DBN) | Bicyclic Amidines | Strong base for organic synthesis |
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Bicyclic Amidines | Strong base; similar catalytic roles |
Q & A
Basic Research Questions
Q. What are the primary applications of DBN in organic synthesis?
DBN is widely used as a strong, non-nucleophilic base and organocatalyst. Key applications include:
- Dehydrohalogenation reactions : Efficiently eliminates hydrogen halides under mild conditions, enabling synthesis of α,β-unsaturated compounds (e.g., Vitamin A acetate) where traditional bases fail .
- Friedel-Crafts acylations : Catalyzes regioselective C-acylation of pyrroles and indoles with yields >85% .
- Epoxide ring-opening reactions : Facilitates nucleophilic attacks in complex molecule synthesis .
- Ionic liquid synthesis : Acts as a precursor for acetate-based ionic liquids (e.g., [DBNH][OAc]) for cellulose dissolution and derivatization .
Q. How does DBN compare to DBU in catalytic efficiency?
DBN and DBU are structurally similar bicyclic amidines, but their reactivity differs:
- Steric effects : DBN’s smaller bicyclic structure (7-membered vs. DBU’s 11-membered ring) enhances accessibility in sterically hindered reactions.
- Basicity : DBU (pKa ~12) is slightly stronger than DBN (pKa ~11.5), affecting protonation equilibria in acid-sensitive reactions .
- Solubility : DBN’s lower molecular weight (124.18 g/mol vs. 152.24 g/mol for DBU) improves miscibility in non-polar solvents .
Q. What safety precautions are necessary when handling DBN?
- Personal protective equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption and decomposition .
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids before disposal .
- Toxicity : LD₅₀ (oral, rat) = 350 mg/kg; avoid skin contact due to corrosive properties .
Q. What are the key physical properties of DBN relevant to experimental design?
Advanced Research Questions
Q. What is the mechanistic role of DBN in Friedel-Crafts acylations?
DBN acts as a nucleophilic organocatalyst:
- Step 1 : DBN abstracts a proton from the acylating agent (e.g., anhydride), generating a reactive acylium ion.
- Step 2 : The acylium ion undergoes electrophilic attack on the aromatic substrate (e.g., indole).
- Step 3 : DBN stabilizes intermediates via N-acyl-amidine formation, confirmed by X-ray crystallography .
- Regioselectivity : DBN’s steric profile directs acylation to the C3 position of indoles, avoiding N-acylation .
Q. How to synthesize and characterize DBN-based ionic liquids for cellulose processing?
Synthesis of [DBNH][OAc] :
- Procedure : Slowly add equimolar acetic acid to DBN at 25°C, then heat to 70°C for 1 hour to prevent crystallization .
- Characterization :
- ¹H NMR : Confirm protonation of DBN (δ ~3.5 ppm for NH⁺).
- Karl Fischer titration : Ensure H₂O content <0.5 wt%.
- Rheology : Measure viscosity (~200 cP at 25°C) for cellulose dissolution efficiency .
Q. How to resolve contradictions in reaction yields when using DBN under varying conditions?
- Case study : Conflicting yields in selenium dissolution reactions (dark brown vs. colorless solutions).
- Methodology :
Control moisture : Use molecular sieves to eliminate H₂O interference .
Kinetic profiling : Monitor reaction progress via UV-Vis spectroscopy (λ = 450 nm for selenium-DBN complexes) .
Parameter optimization : Adjust DBN:substrate molar ratio (e.g., 1:1 to 1:2) and temperature (25–70°C) .
Q. What methodologies confirm DBN’s nucleophilic catalysis in acylations?
- Isolation of intermediates : Crystallize N-acyl-amidine-DBN complexes for X-ray diffraction analysis .
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps.
- DFT calculations : Model transition states to validate nucleophilic attack pathways .
Q. How does DBN facilitate cellulose dissolution for sustainable material processing?
- Mechanism : DBN-based ionic liquids disrupt cellulose’s hydrogen-bonding network via acetate anion coordination.
- Applications :
- Fiber spinning : Dry-jet wet spinning of cellulose-[DBNH][OAc] solutions produces high-tenacity fibers .
- Derivatization : Acetylation of dissolved cellulose yields biodegradable plastics .
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVLZREKBPKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184087 | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3001-72-7 | |
Record name | 1,5-Diazabicyclo[4.3.0]non-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3001-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3001-72-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978M4OL12Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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